

3-Cyclopentylaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylaniline

Cat. No.: B8758966

[Get Quote](#)

In-Depth Technical Guide to 3-Cyclopentylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **3-Cyclopentylaniline**, a key building block in organic synthesis for the development of novel pharmaceutical and agrochemical compounds.

Core Molecular Data

3-Cyclopentylaniline, with the CAS number 94838-67-2, is a substituted aniline derivative. Its fundamental molecular characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ N	[1]
Molecular Weight	161.24 g/mol	[1]
IUPAC Name	3-cyclopentylaniline	
Canonical SMILES	C1CCC(C1)C2=CC(=CC=C2)N	
InChI Key	GKOAOTLECSFQKC-UHFFFAOYSA-N	

Synthesis Protocols

The synthesis of **3-Cyclopentylaniline** can be achieved through various established methodologies in organic chemistry. A common and effective approach is the catalytic hydrogenation of the corresponding nitro compound, 1-cyclopentyl-3-nitrobenzene. This method offers high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 1-Cyclopentyl-3-nitrobenzene

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

Materials and Equipment:

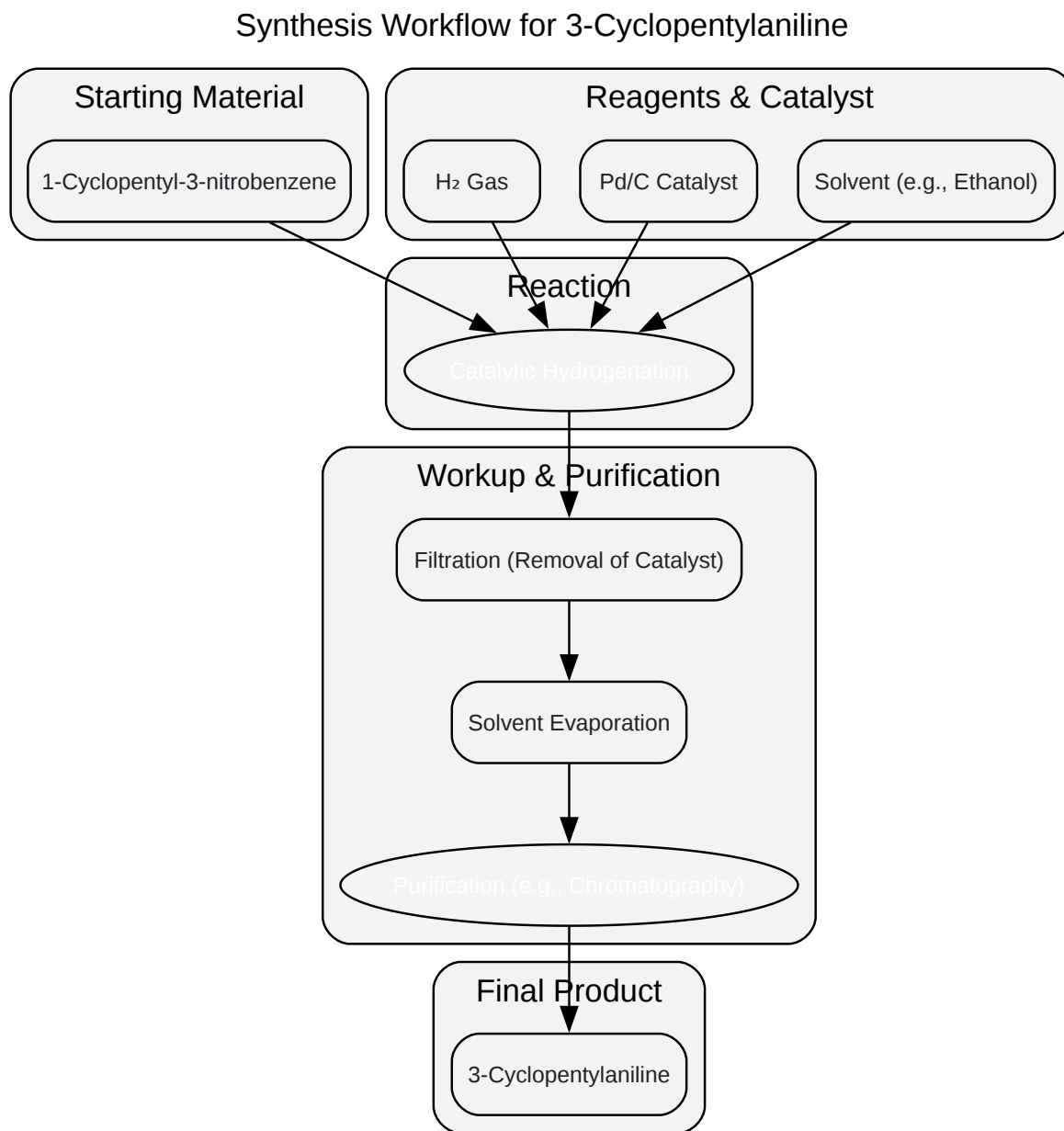
- 1-cyclopentyl-3-nitrobenzene
- Palladium on carbon (Pd/C, 10 wt%)
- Ethanol (or other suitable solvent like methanol or ethyl acetate)
- Hydrogen gas source
- High-pressure reaction vessel (e.g., Parr hydrogenator)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a high-pressure reaction vessel, dissolve 1-cyclopentyl-3-nitrobenzene in a suitable solvent such as ethanol.
- Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).

- Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **3-Cyclopentylaniline**.
- The crude product can be further purified by column chromatography or distillation if necessary.

A logical workflow for the synthesis of **3-Cyclopentylaniline** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: A schematic overview of the synthesis of **3-Cyclopentylaniline**.

Analytical Protocols

The purity and identity of synthesized **3-Cyclopentylaniline** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of **3-Cyclopentylaniline**. A general reverse-phase HPLC method is outlined below.

Instrumentation and Conditions:

Parameter	Recommended Condition
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Gradient	Start with a suitable ratio (e.g., 30% Acetonitrile) and ramp up to a higher concentration (e.g., 90%) over a set time.
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm)
Injection Volume	10 µL
Column Temperature	30 °C

Sample Preparation:

- Prepare a stock solution of the **3-Cyclopentylaniline** sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.
- Further dilute to a working concentration of about 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.

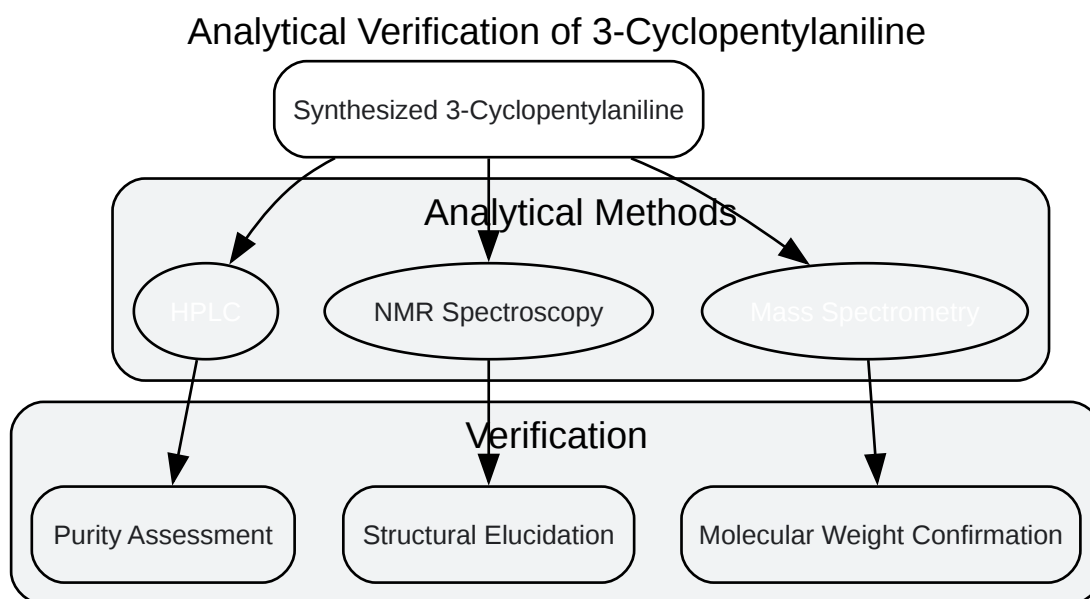
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **3-Cyclopentylaniline**.

General ¹H NMR Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Expected Signals:
 - Aromatic protons will appear in the range of δ 6.5-7.5 ppm.
 - The amine ($-\text{NH}_2$) protons will appear as a broad singlet.
 - The methine proton of the cyclopentyl group attached to the aromatic ring will be a multiplet.
 - The methylene protons of the cyclopentyl group will appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm).

The logical relationship between the compound and its analytical verification methods is illustrated below.



[Click to download full resolution via product page](#)

Caption: The relationship between **3-Cyclopentylaniline** and its analytical validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclopentylaniline | Benchchem [benchchem.com]
- To cite this document: BenchChem. [3-Cyclopentylaniline molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8758966#3-cyclopentylaniline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com